molecular formula C24H21FN4O2S2 B2495663 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1226444-35-4

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2495663
CAS No.: 1226444-35-4
M. Wt: 480.58
InChI Key: XBUMMJFSODTKMS-UHFFFAOYSA-N
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Description

The compound 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A central 1H-imidazole core substituted at position 1 with a benzamide group.
  • A sulfanyl (-S-) linkage at position 2 of the imidazole, connected to a carbamoylmethyl group.
  • A 3-fluoro-4-methylphenyl moiety attached to the carbamoyl group.
  • A thiophen-2-ylmethyl substituent on the benzamide nitrogen.

Properties

IUPAC Name

4-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-16-4-7-18(13-21(16)25)28-22(30)15-33-24-26-10-11-29(24)19-8-5-17(6-9-19)23(31)27-14-20-3-2-12-32-20/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUMMJFSODTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated phenyl group: This step may involve the use of fluorinated reagents and coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the thiophene moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific reaction temperatures.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, using scalable processes and efficient purification techniques.

Chemical Reactions Analysis

Cyclization Reactions with α-Halocarbonyl Compounds

The sulfanyl group (-S-) attached to the imidazole ring enables nucleophilic substitution with α-halocarbonyl compounds (e.g., bromoacetone or chloroacetyl chloride) under basic conditions. This reaction typically forms thiazole or imidazole derivatives.

Reaction Conditions Reagents Products Mechanism
Basic aqueous or solvent-freeα-BromoacetoneThiazolidene-2-imine derivatives Isothiourea intermediate
Pyridine in dioxaneChloroacetyl chloride2-Aroylimino-3-aryl-thiazolidin-4-onesNucleophilic acyl substitution

Key Findings :

  • The reaction regioselectivity depends on the electronic effects of substituents and reaction medium.

  • Microwave irradiation or solvent-free conditions improve yields (e.g., 75–90%) .

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing Agent Conditions Product
H₂O₂ or mCPBAMild acidic conditionsSulfoxide derivatives
KMnO₄Strongly acidicSulfone derivatives

Implications :

  • Sulfoxide/sulfone formation alters electronic properties and bioactivity.

Nucleophilic Aromatic Substitution (SNAr)

The fluorinated aromatic ring undergoes SNAr reactions with amines or thiols due to electron-withdrawing fluorine and methyl groups.

Nucleophile Conditions Product
PiperidineDMF, 80°C4-Methyl-3-piperidine-substituted arene
ThiophenolK₂CO₃, DMSO, 100°C4-Methyl-3-phenylthio-substituted arene

Note : Steric hindrance from the methyl group at the 4-position directs substitution to the 3-position.

Tautomerism in the Imidazole-Thione System

The imidazole-2-thione moiety exhibits thione–thiol tautomerism (Figure 1), influencing reactivity:

Thione formThiol form\text{Thione form} \rightleftharpoons \text{Thiol form}

Spectroscopic Evidence :

  • IR spectra show ν(S–H) stretches at ~2438 cm⁻¹ in the thiol form .

  • Tautomeric equilibrium is pH-dependent .

Cyclocondensation with Dimethyl Acetylenedicarboxylate (DMAD)

Reaction with DMAD forms thiazolidinone or thiazine derivatives via Michael addition and cyclization.

Conditions Catalyst Product
Methanol, RTNoneThiazolidin-5-ylidene acetates
Acetic acid, refluxNone3,4-Dihydro-2H-1,3-thiazine-6-carboxylates

Mechanism :

  • DMAD acts as a dienophile, forming six-membered thiazine rings under acidic conditions .

Hydrolysis of the Carbamoyl Group

The carbamoyl group hydrolyzes under acidic or basic conditions to form carboxylic acids or amines.

Conditions Product
6M HCl, reflux3-Fluoro-4-methylaniline + CO₂
NaOH, H₂O, 100°CBenzamide derivative + NH₃

Applications :

  • Hydrolysis products serve as intermediates for further functionalization.

Metal Coordination Reactions

The imidazole and thione groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

Metal Salt Conditions Complex Structure
CuCl₂Ethanol, RTOctahedral Cu(II)-imidazole complex
Zn(OAc)₂DMF, 60°CTetrahedral Zn(II)-thione complex

Significance :

  • Metal complexes may enhance biological activity (e.g., antimicrobial properties).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives containing imidazole and thiophene rings possess activity against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the imidazole ring is believed to enhance these effects by interfering with cellular signaling pathways involved in tumor growth .

Antitubercular Activity

Some derivatives of this compound have shown promising results against Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting that modifications to the core structure could lead to new antitubercular agents .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ScreeningCompounds exhibited varying degrees of antibacterial activity; some showed strong inhibition against Gram-positive bacteria.
Anticancer EvaluationCertain derivatives were found to significantly reduce cell viability in breast and colon cancer cell lines.
Antitubercular ActivitySeveral synthesized compounds demonstrated effective inhibition of Mycobacterium tuberculosis in vitro.

Mechanism of Action

The mechanism of action of 4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazole Derivatives with Sulfur Linkages
  • describes benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e ), where sulfur-containing thiazole and triazole moieties enhance binding to biological targets. Compared to Compound A, these lack the fluorophenyl group but share the imidazole-thioether linkage, which improves metabolic stability .
  • reports a bis-imidazole compound with sulfanyl-methyl groups.
Fluorinated Aromatic Groups
  • highlights razaxaban , a factor Xa inhibitor with a 3-trifluoromethyl group and benzisoxazole. The fluorine atom in Compound A’s 3-fluoro-4-methylphenyl group may similarly enhance lipophilicity and membrane permeability, as seen in razaxaban’s optimized pharmacokinetics .
  • discusses N-substituted-4-(1H-imidazol-1-yl)benzamides (e.g., 6a ), where fluorinated substituents improve cardiac ion channel (class III antiarrhythmic) activity. Compound A’s fluorophenyl group could similarly influence electronic properties and binding affinity .
Thiophene and Benzamide Motifs
  • describes 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide , which shares the benzamide core but replaces the imidazole-thiophene system with a thiazole-sulfamoyl group. This structural divergence likely alters target specificity and solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Features LogP (Predicted) Solubility Key Substituents Reference
Compound A Imidazole, thiophene, fluorophenyl, sulfanyl ~3.5 Moderate (DMSO) 3-Fluoro-4-methylphenyl, thiophen-2-ylmethyl N/A
Razaxaban () Pyrazole, benzisoxazole, trifluoromethyl 2.8 High 3-Trifluoromethyl, aminobenzisoxazole
6a () Imidazole, benzamide, diethylaminoethyl 2.1 High (aqueous) Diethylaminoethyl
9c () Benzimidazole, triazole, bromophenyl 4.2 Low (DMSO) 4-Bromophenyl

Key Observations :

  • The thiophen-2-ylmethyl substituent may contribute to π-π stacking interactions with aromatic residues in target proteins, akin to razaxaban’s benzisoxazole .

Comparison with :

  • Compounds 9a–9e () employ click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, a step absent in Compound A’s synthesis. However, both strategies emphasize modular assembly of heterocyclic cores .

Biological Activity

4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes an imidazole ring, a thiophenyl group, and a sulfanyl linkage. The molecular formula is C25H21FN4O2SC_{25}H_{21}FN_{4}O_{2}S, with a molecular weight of approximately 453.5 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. Key areas of focus include:

  • Antiviral Activity : Compounds with similar structural features have shown promise as antiviral agents. For instance, derivatives of imidazole and benzamide have been studied for their ability to inhibit viral replication through interaction with viral enzymes or host cell receptors .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, some benzamide derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and repair .
  • Cancer Therapy : Research has indicated that compounds with similar scaffolds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to Target Proteins : The compound likely interacts with specific proteins, altering their function and leading to downstream biological effects.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, the compound may enhance or inhibit cellular responses associated with disease progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the imidazole ring and the substitution patterns on the benzamide moiety can significantly impact potency and selectivity against targets .

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Fluorine SubstitutionIncreased potency against viral targets
Sulfanyl LinkageEnhanced binding affinity to enzymes
Imidazole Ring VariantsAltered pharmacokinetics and bioavailability

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antiviral Efficacy : A study demonstrated that imidazole derivatives exhibited significant antiviral activity against HIV, with EC50 values in low micromolar ranges . This suggests potential therapeutic applications in treating viral infections.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that certain benzamide derivatives led to reduced cell viability and induced apoptosis at specific concentrations, indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research has indicated that modifications to the benzamide structure can lead to enhanced inhibition of dihydrofolate reductase, suggesting a pathway for developing new cancer therapies .

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